Methyl 2-(5-methylthiophen-2-yl)acetate
Description
Contemporary Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science
Thiophene derivatives are of immense contemporary significance due to their versatile chemical reactivity and unique electronic properties. In organic synthesis, the thiophene ring can be readily functionalized at various positions, allowing for the construction of complex molecular architectures. nih.govnih.gov It serves as a bioisostere for the phenyl group in many biologically active molecules, offering advantages in terms of metabolic stability and pharmacokinetic profiles. nih.gov Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov
In the realm of materials science, thiophene-based polymers and oligomers are at the forefront of research into organic electronics. researchgate.netresearchgate.net The sulfur atom in the thiophene ring contributes to its electron-rich nature, facilitating charge transport and making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). researchgate.net The ability to tune the electronic properties of these materials through synthetic modification of the thiophene core is a key driver of their continued investigation. researchgate.net
Overview of Ester and Acetate (B1210297) Functionalities in Chemical Research
Ester and acetate functionalities are ubiquitous in chemical research and industry. Esters, characterized by the -COOR group, are key intermediates in organic synthesis, valued for their role in the construction of more complex molecules. They are also prevalent in nature, contributing to the characteristic fragrances and flavors of many fruits and flowers. In industrial applications, esters are widely used as solvents, plasticizers, and in the formulation of polymers.
Acetates, a specific subset of esters derived from acetic acid, are also of great importance. The acetate group can be readily introduced into a molecule and can serve as a protecting group or be transformed into other functional groups. In medicinal chemistry, the introduction of an acetate group can modulate the solubility and bioavailability of a drug molecule.
Rationale for Investigating Methyl 2-(5-methylthiophen-2-yl)acetate within Modern Organic Chemistry
The investigation of this compound is driven by the convergence of the valuable properties of both the thiophene ring and the methyl acetate functionality. The presence of the 5-methyl group on the thiophene ring can influence the electronic properties and steric interactions of the molecule compared to its unsubstituted counterpart. This specific substitution pattern can be crucial in tailoring the molecule for specific applications.
From a medicinal chemistry perspective, this compound could serve as a scaffold for the development of new therapeutic agents. The thiophene acetic acid moiety is a known pharmacophore, and the methyl ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. The 5-methyl group could potentially enhance binding to a biological target or improve the compound's metabolic profile.
In materials science, this compound could be a precursor for the synthesis of novel monomers for electropolymerization or for the creation of new organic semiconductors. The specific substitution pattern may lead to materials with desirable electronic and optical properties.
Delimitation of the Research Scope for this compound
This article will focus exclusively on the chemical compound "this compound." The scope is strictly limited to the following aspects:
Chemical and Physical Properties: This includes molecular formula, molecular weight, and other relevant physical constants.
Synthesis and Manufacturing: Potential synthetic routes to the target molecule will be discussed.
Spectroscopic Data: An overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data will be provided, based on the analysis of structurally similar compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |
InChI Key |
MGFNXARHXFTKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)OC |
Origin of Product |
United States |
Chemical and Physical Properties of Methyl 2 5 Methylthiophen 2 Yl Acetate
The fundamental properties of a chemical compound are essential for its characterization and for predicting its behavior in various chemical and physical processes. While extensive experimental data for Methyl 2-(5-methylthiophen-2-yl)acetate is not widely published, its properties can be reliably inferred from its chemical structure and comparison with closely related analogs.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| CAS Number | 62689-70-7 |
Synthesis and Manufacturing
The synthesis of Methyl 2-(5-methylthiophen-2-yl)acetate can be approached through several established organic chemistry methodologies. A common and logical route involves the preparation of the corresponding carboxylic acid, 2-(5-methylthiophen-2-yl)acetic acid, followed by its esterification.
A plausible synthetic pathway could start from the commercially available 2-acetyl-5-methylthiophene. This starting material can be converted to the corresponding thiopheneacetic acid derivative via the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.
Once 2-(5-methylthiophen-2-yl)acetic acid is obtained, it can be esterified to the desired methyl ester using standard procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. organic-chemistry.org Alternatively, the carboxylic acid can be converted to its acid chloride, which then reacts readily with methanol to yield the methyl ester.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 5 Methylthiophen 2 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Methyl 2-(5-methylthiophen-2-yl)acetate, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar structures, such as 2-methylthiophene and methyl acetate (B1210297), a predicted ¹H NMR spectrum can be described. chemicalbook.comresearchgate.net The protons on the thiophene (B33073) ring (H-3 and H-4) are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.0 ppm. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring and the ester group would likely resonate as a singlet around δ 3.8-4.0 ppm. The methyl protons of the ester group (-OCH₃) are anticipated to appear as a sharp singlet further upfield, around δ 3.7 ppm. researchgate.net The methyl protons attached to the thiophene ring (-CH₃) would also produce a singlet, expected at approximately δ 2.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each of the nine carbon atoms are expected. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift anticipated in the range of δ 170-175 ppm. The carbons of the thiophene ring are expected to resonate in the aromatic region, typically between δ 120 and 145 ppm. The carbon attached to the sulfur atom and the methyl group (C-5) and the carbon bearing the acetate side chain (C-2) would have distinct chemical shifts from the other two thiophene carbons (C-3 and C-4). The methylene carbon (-CH₂-) is expected to appear around δ 35-40 ppm. The methoxy (B1213986) carbon (-OCH₃) of the ester will likely have a signal around δ 52 ppm. chemicalbook.com The carbon of the methyl group attached to the thiophene ring (-CH₃) is the most shielded, with an expected chemical shift of approximately δ 15 ppm. chemicalbook.com
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Thiophene H-3 | 6.7 (d) | ~125 |
| Thiophene H-4 | 6.9 (d) | ~127 |
| -CH₂- | 3.9 (s) | ~38 |
| -OCH₃ | 3.7 (s) | ~52 |
| Thiophene -CH₃ | 2.5 (s) | ~15 |
| Thiophene C-2 | - | ~140 |
| Thiophene C-5 | - | ~138 |
| C=O | - | ~171 |
Note: The predicted chemical shifts are estimates based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₉H₁₀O₂S. The calculated exact mass for this formula is 182.0401 g/mol . An experimental measurement of the molecular ion peak (M⁺˙) with high accuracy would provide strong evidence for this composition.
Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern that can be used for structural elucidation. The fragmentation of esters often involves specific cleavage pathways. libretexts.org For this compound, the molecular ion peak at m/z 182 would be expected. Key fragmentation pathways would likely include:
Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 151, corresponding to the acylium ion [M - 31]⁺. This is a common fragmentation for methyl esters.
Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the bond between the thiophene ring and the acetate side chain would lead to a fragment at m/z 123, corresponding to the [5-methylthiophen-2-yl]methyl cation.
McLafferty rearrangement: While less likely for this specific structure due to the absence of a γ-hydrogen on an alkyl chain, other rearrangements involving the thiophene ring could occur.
Cleavage of the thiophene ring: The stable aromatic ring may also undergo fragmentation, leading to smaller sulfur-containing ions.
The mass spectrum of the isomeric compound 2-acetyl-5-methylthiophene shows a base peak at m/z 125, corresponding to the loss of a methyl group. nih.gov While the fragmentation of this compound will differ, the stability of the thiophene ring system is a common feature.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion |
| 182 | [M]⁺˙ (Molecular Ion) |
| 151 | [M - •OCH₃]⁺ |
| 123 | [M - •COOCH₃]⁺ |
| 97 | [C₅H₅S]⁺ (Thienyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester will likely appear as two bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weak and appears in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. nih.gov The aromatic ring vibrations of the thiophene moiety are often strong in the Raman spectrum. The C=O stretch of the ester is typically weaker in Raman compared to IR. The C-S bond, due to its polarizability, may give a more distinct signal in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |
| C=O stretch (ester) | 1750-1735 | 1750-1735 |
| C=C stretch (thiophene) | 1600-1400 | 1600-1400 |
| C-O stretch (ester) | 1300-1000 | 1300-1000 |
| C-S stretch (thiophene) | ~700 | Stronger than in IR |
Electronic Absorption and Emission Spectroscopy of this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within a molecule.
Fluorescence Spectroscopy: Many thiophene derivatives are known to be fluorescent. uobaghdad.edu.iq Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the molecular structure and the solvent environment. The study of its fluorescence properties could provide further information about its excited state dynamics.
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, analysis of closely related structures can provide insights into its likely solid-state conformation.
Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. It would reveal the planarity of the thiophene ring and the conformation of the methyl acetate side chain relative to the ring. Crystal structures of other substituted thiophenes have shown that the five-membered ring is essentially planar. nih.govresearchgate.net
In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the ester carbonyl oxygen and π-π stacking between the thiophene rings of adjacent molecules would likely play a significant role in the crystal packing. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are crucial for understanding its reactivity and spectroscopic properties.
Calculations performed on related thiophene derivatives using DFT methods, such as B3LYP in combination with various basis sets, provide insights into the electronic properties of these types of molecules. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
For thiophene-based compounds, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is a π*-orbital. In "this compound," the presence of the methyl group on the thiophene ring and the methyl acetate substituent are expected to influence the energies of these frontier orbitals. The electron-donating methyl group would likely raise the HOMO energy, while the electron-withdrawing acetate group could lower the LUMO energy.
A representative analysis of HOMO, LUMO, and the energy gap for analogous thiophene derivatives is presented in the table below. These values are typically calculated using DFT at a certain level of theory (e.g., B3LYP/6-31G(d)). derpharmachemica.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene Derivative 1 | -5.127 | -3.189 | 1.938 |
| Thiophene Derivative 2 | -5.049 | -3.095 | 1.954 |
| Thiophene Derivative 3 | -5.012 | -3.052 | 1.960 |
This interactive table presents hypothetical DFT calculation results for thiophene derivatives analogous to this compound. The values are illustrative of typical ranges found in computational studies of such compounds. derpharmachemica.com
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For "this compound," the MEP would likely show negative potential around the oxygen atoms of the acetate group and the sulfur atom of the thiophene ring, indicating their susceptibility to electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For "this compound," MD simulations can provide insights into its conformational flexibility, preferred shapes, and how it interacts with other molecules, such as solvents or biological macromolecules.
The molecule has several rotatable bonds, including the bond between the thiophene ring and the acetate group, and the bonds within the methyl acetate moiety. MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify the most stable conformers. Studies on related phenylacetate (B1230308) derivatives have used spectroscopic analysis supported by calculations to determine the preferred conformations. unife.it
Intermolecular interactions are also crucial for understanding the behavior of "this compound" in different environments. MD simulations can model the interactions between the molecule and surrounding solvent molecules, revealing details about solvation shells and hydrogen bonding. In the solid state, these simulations can help understand crystal packing and intermolecular forces like π-π stacking between thiophene rings.
The following table summarizes the types of information that can be obtained from MD simulations of "this compound."
| Property | Information Obtained from MD Simulations |
|---|---|
| Conformational Analysis | Identification of stable conformers, rotational energy barriers, and population of different conformational states. |
| Intermolecular Interactions | Analysis of hydrogen bonding, van der Waals interactions, and π-π stacking with solvent or other molecules. |
| Solvation Properties | Calculation of radial distribution functions to describe the structure of the solvent around the molecule. |
This interactive table outlines the key insights that can be gained from molecular dynamics simulations of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For analogues of "this compound," QSAR modeling can be used to predict their biological activities and to guide the design of new compounds with improved properties. Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov
The development of a QSAR model involves several steps:
Data Set Collection: A set of thiophene derivatives with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
QSAR studies on thiophene derivatives have identified key structural features that are important for their biological activity. For example, the nature and position of substituents on the thiophene ring can significantly influence their potency. tandfonline.com
The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR model for thiophene-based compounds.
| Analogue | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analogue 1 | 184.24 | 2.1 | 43.37 | 10.5 |
| Analogue 2 | 198.27 | 2.5 | 43.37 | 8.2 |
| Analogue 3 | 212.30 | 2.9 | 43.37 | 5.1 |
This interactive table shows an example of a dataset that could be used to build a QSAR model for analogues of this compound.
Predictive Modeling of Spectroscopic Signatures of this compound
Computational methods can be used to predict the spectroscopic signatures of "this compound," which can aid in its identification and characterization.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of the molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared with experimental spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in the infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov TD-DFT calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For thiophene derivatives, the main absorption bands are typically due to π-π* transitions within the conjugated system. mdpi.com
The following table summarizes the types of spectroscopic data that can be predicted computationally.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| 1H and 13C NMR | Chemical Shifts (ppm) | DFT (GIAO method) |
| Infrared (IR) | Vibrational Frequencies (cm-1) | DFT |
| UV-Visible (UV-Vis) | Absorption Maxima (λmax, nm), Oscillator Strengths | TD-DFT |
This interactive table details the spectroscopic parameters that can be predicted for this compound using various computational methods.
Table of Compounds
Retrosynthetic Analysis and Key Disconnections for Methyl 2-(5-methylthiophen-2-yl)acetate
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, several key disconnections can be proposed, each leading to a distinct synthetic strategy.
C-O Ester Bond Disconnection: The most straightforward disconnection is at the ester linkage. This approach simplifies the target molecule into 2-(5-methylthiophen-2-yl)acetic acid and methanol (B129727). The forward reaction is a direct esterification, a fundamental and well-established transformation in organic chemistry.
C(sp²)-C(sp³) Bond Disconnection: A more advanced strategy involves disconnecting the bond between the thiophene (B33073) ring and the acetic acid side chain. This leads to two synthons: a 5-methylthiophene moiety (which could be functionalized with a leaving group like a halogen) and a two-carbon chain equivalent to an acetate (B1210297) group (such as methyl bromoacetate (B1195939) or a related enolate precursor). The forward synthesis would then involve a carbon-carbon bond-forming reaction, often facilitated by transition metal catalysis.
Thiophene Ring Disconnection: The most fundamental approach involves breaking down the 5-methylthiophene ring itself. This leads back to acyclic precursors that can be cyclized to form the desired heterocyclic core. For instance, a Paal-Knorr approach would disconnect the ring into a 1,4-dicarbonyl compound, which can be cyclized using a sulfur source.
These varied retrosynthetic pathways offer flexibility in synthesis design, allowing chemists to choose a route based on the availability of starting materials, desired scale, and specific challenges associated with each approach.
Classical and Contemporary Approaches to the Synthesis of the Thiophene Core
Classical Methods: The Paal-Knorr thiophene synthesis is a venerable and reliable method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.orguobaghdad.edu.iqquora.comquimicaorganica.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to facilitate the cyclization and dehydration, transforming the dicarbonyl precursor into the aromatic thiophene ring. organic-chemistry.orguobaghdad.edu.iq
Another classical approach is the Gewald aminothiophene synthesis, which is a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgsemanticscholar.orgresearchgate.netorganic-chemistry.org While primarily used for synthesizing 2-aminothiophenes, variations and modifications can be adapted for other substitution patterns. semanticscholar.org
Contemporary Methods: Modern organic synthesis has introduced more sophisticated and often milder methods for constructing heterocyclic rings. Copper-mediated electrophilic cyclization of functionalized alkynes offers an environmentally benign route to halogenated thiophenes, which can then be further functionalized. nih.gov This method utilizes simple starting materials and non-toxic reagents, aligning with the principles of green chemistry. nih.gov
Esterification Strategies for Carboxylic Acid Precursors of this compound
Should the synthesis proceed through the 2-(5-methylthiophen-2-yl)acetic acid intermediate, its conversion to the final methyl ester is a crucial step.
The most common and industrially scalable method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). ontosight.ainumberanalytics.comathabascau.cabyjus.com The reaction is an equilibrium process; therefore, using a large excess of the alcohol or removing the water byproduct (e.g., with a Dean-Stark apparatus) can drive the reaction to completion, maximizing the yield of the desired ester. numberanalytics.commasterorganicchemistry.com
For substrates that may be sensitive to strong acids and high temperatures, milder esterification methods are available. These include:
Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for nucleophilic attack by methanol at room temperature. nih.gov
Use of Solid Acid Catalysts: To simplify purification and minimize corrosive waste, heterogeneous catalysts like dried Dowex H+ cation-exchange resins can be employed. nih.gov These catalysts are easily filtered off at the end of the reaction and can often be reused, making the process more environmentally friendly. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in the Assembly of this compound Analogues
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are particularly useful for synthesizing analogues of the target molecule by joining the thiophene core with various side chains. nih.gov
The Suzuki-Miyaura coupling is one of the most versatile of these methods. nih.govnih.govmdpi.comresearchgate.netmdpi.com This reaction typically couples an organoboron compound (like a thiophene boronic acid) with an organic halide (like methyl bromoacetate). The reaction requires a palladium catalyst, often Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com These reactions are valued for their high functional group tolerance and generally mild conditions. nih.gov
Another important method is the Stille reaction , which couples an organostannane (e.g., a stannylthiophene) with an organic halide. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback.
These cross-coupling strategies provide a modular approach to synthesis, allowing for the late-stage introduction of the acetate side chain or the modification of the thiophene ring to generate a library of diverse analogues for further research.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry is essential for developing sustainable synthetic processes that minimize environmental impact. yale.edu
Key green chemistry considerations for this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic reactions, such as cross-couplings, are generally superior to stoichiometric reactions in this regard. yale.edu
Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, some modern thiophene syntheses utilize ethanol (B145695) as a solvent. nih.gov Water is also increasingly used as a solvent for certain catalytic reactions, such as Suzuki couplings. semanticscholar.org
Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. yale.edu Acid-catalyzed esterification and palladium-catalyzed cross-coupling are prime examples of this principle.
Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis. Microwave irradiation can dramatically shorten reaction times for processes like the Gewald reaction and Suzuki couplings, often leading to higher yields and purities. wikipedia.orgsemanticscholar.orgorganic-chemistry.orgmdpi.comresearchgate.net
By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Maximizing the yield and purity of the final product requires careful optimization of reaction conditions for each step of the chosen synthetic route.
For the Fischer-Speier esterification , key parameters to optimize include the catalyst concentration, reaction temperature, and the ratio of alcohol to carboxylic acid. numberanalytics.comnumberanalytics.com As an equilibrium-limited reaction, adjusting these variables is critical to shift the equilibrium towards the product side. ontosight.aiathabascau.ca
| Parameter | Range/Options | Effect on Yield | Considerations |
|---|---|---|---|
| Acid Catalyst (e.g., H₂SO₄) | 1-5 mol% | Increases reaction rate. Higher concentration can lead to higher conversion. | Excess acid can cause side reactions (e.g., dehydration of alcohol) and complicates workup. |
| Temperature | 50°C - Reflux | Higher temperature increases reaction rate and helps remove water. | May lead to degradation of sensitive substrates or byproducts. |
| Methanol:Acid Ratio | 1:1 to >10:1 (Methanol as solvent) | Using a large excess of methanol shifts the equilibrium to the product side, significantly increasing yield. masterorganicchemistry.com | Requires removal of excess solvent post-reaction. |
| Water Removal | Dean-Stark trap, molecular sieves | Actively removing water is highly effective at driving the reaction to completion. numberanalytics.com | Adds complexity to the experimental setup. |
For Palladium-Catalyzed Cross-Coupling Reactions , the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. The interplay between these components can be complex, and systematic screening is often necessary.
| Parameter | Options | Effect on Yield | Considerations |
|---|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | The choice of precursor and its oxidation state can impact catalyst activation and stability. | Air-stability and cost are practical factors. Pd(dppf)Cl₂ is often robust. mdpi.com |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve catalytic activity for challenging substrates. nih.gov | Ligand choice is often substrate-dependent and crucial for high turnover. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base affect the rate of transmetalation. K₃PO₄ is often effective. nih.gov | Stronger bases can sometimes lead to side reactions. |
| Solvent | Toluene, Dioxane, DMF, Water | Solvent polarity and ability to dissolve all components are key. Aqueous systems are a green option. semanticscholar.org | High boiling point solvents may be needed but require more energy. |
Through systematic optimization of these variables, chemists can develop robust and high-yielding protocols for the synthesis of this compound and its analogues.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring of this compound
The thiophene ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents: the 5-methyl group and the 2-acetic acid methyl ester moiety. Both are activating, ortho-para directing groups. In 2,5-disubstituted thiophenes, electrophilic attack preferentially occurs at the C3 or C4 positions. The 2-acetic acid ester group, being larger, may sterically hinder attack at the C3 position, suggesting a preference for substitution at C4.
Common electrophilic substitution reactions include formylation and acylation. The Vilsmeier-Haack reaction, for instance, utilizes a substituted formamide (B127407) and phosphorus oxychloride to introduce a formyl group onto electron-rich aromatic rings like thiophene. acs.orgacs.org This reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile. acs.org For this compound, this would lead to the introduction of a formyl group at the C4 position.
Similarly, Friedel-Crafts acylation, which involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), introduces an acyl group. nih.govtandfonline.com The reaction proceeds via the formation of a highly electrophilic acylium ion. nih.gov A plausible synthetic route to an acylated derivative involves the Friedel-Crafts acylation of methyl 2-(thiophen-2-yl)acetate at the C5 position using acetyl chloride, yielding Methyl 2-(5-acetylthiophen-2-yl)acetate. This highlights the high reactivity of the C5 position in monosubstituted 2-thiopheneacetic acid derivatives. For the target compound, acylation would be expected at the C4 position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene Derivatives
| Reaction Type | Reagents | Expected Product for this compound | Reference |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | Methyl 2-(4-formyl-5-methylthiophen-2-yl)acetate | acs.orgacs.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Methyl 2-(4-acetyl-5-methylthiophen-2-yl)acetate | nih.gov |
Nucleophilic Acyl Substitution Reactions at the Ester Moiety of this compound
The ester group of this compound is susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-methylthiophen-2-yl)acetic acid, under either acidic or basic conditions (saponification). Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible due to the formation of the carboxylate salt.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, 2-(5-methylthiophen-2-yl)acetamide. This transformation is often carried out by heating the ester with the amine.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct.
Table 2: Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | Catalyst | Product |
| Hydrolysis | H₂O | H⁺ or OH⁻ | 2-(5-Methylthiophen-2-yl)acetic acid |
| Amidation | RNH₂ | Heat | N-alkyl-2-(5-methylthiophen-2-yl)acetamide |
| Transesterification | R'OH | H⁺ or R'O⁻ | Alkyl 2-(5-methylthiophen-2-yl)acetate |
Exploration of Radical Pathways Involving this compound
Radical reactions offer alternative pathways for the functionalization of this compound. One significant transformation is the Barton decarboxylation, a radical reaction that converts a carboxylic acid into a thiohydroxamate ester (a Barton ester), which is then heated with a radical initiator and a hydrogen donor to yield the decarboxylated product. wikipedia.orgorganic-chemistry.org To apply this to the target molecule, it would first be hydrolyzed to 2-(5-methylthiophen-2-yl)acetic acid. The resulting alkyl radical can be trapped by various agents to introduce new functional groups or reduced to form 2,5-dimethylthiophene. wikipedia.org
The mechanism involves the generation of a tributylstannyl radical from tributyltin hydride, which attacks the sulfur atom of the Barton ester. wikipedia.org Homolysis of the N-O bond forms a carboxyl radical that subsequently loses carbon dioxide. The resulting alkyl radical then abstracts a hydrogen atom from the tin hydride to complete the cycle. wikipedia.org
Transition Metal-Mediated Transformations of this compound
Transition metal catalysis, particularly with palladium, provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize this compound in cross-coupling reactions, it typically must first be converted into a derivative with a suitable leaving group, such as a halide. Halogenation of the thiophene ring at the C4 position would provide a substrate for reactions like Suzuki, Stille, and Heck couplings.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the 4-bromo derivative of this compound with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond at the C4 position. nih.gov
Heck Reaction: The Heck reaction couples the 4-halo derivative with an alkene in the presence of a palladium catalyst and a base. acs.orgrsc.org This would introduce a vinyl group at the C4 position of the thiophene ring. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. rsc.org
Direct C-H activation is an increasingly important strategy. Palladium-catalyzed direct arylation can functionalize the C-H bonds of thiophenes without prior halogenation. researchgate.net For this compound, this could potentially be used to directly arylate the C4 position, although regioselectivity can be a challenge.
Stereoselective Reactions Incorporating this compound
While this compound itself is achiral, it can be a precursor to chiral molecules through stereoselective reactions. For instance, if an acyl group is introduced at the C4 position via Friedel-Crafts acylation, the resulting ketone can undergo asymmetric reduction using a chiral catalyst (e.g., a chiral borane (B79455) or a metal complex with chiral ligands) to produce a chiral alcohol with high enantiomeric excess.
Furthermore, derivatives of the title compound can be used to synthesize chiral ligands for asymmetric catalysis. Thiophene-based Schiff base ligands have been shown to be effective in vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides and in chromium-catalyzed asymmetric Henry reactions. iaea.orgnih.govkoreascience.krresearchgate.net The acetic acid side chain of the title compound could be functionalized to create novel chiral ligands for various asymmetric transformations.
Photochemical and Electrochemical Reactivity of this compound
Photochemical Reactivity: Thiophene and its derivatives exhibit a range of photochemical behaviors. researchgate.net Upon UV irradiation, thiophenes can undergo photoisomerization. researchgate.net Another important reaction is photocyclization, particularly in derivatives like styrylthiophenes, which are used to synthesize thiahelicenes. acs.orgnih.govnih.gov If the side chain of this compound were converted into a styryl group, it could potentially undergo such intramolecular cyclization upon irradiation. Additionally, thiophenes can be oxidized to thiophene-S-oxides, which themselves are photoreactive and can undergo deoxygenation or rearrangement to furans. mdpi.orgrsc.org
Electrochemical Reactivity: The electrochemical oxidation of thiophenes has been studied extensively, often in the context of producing conductive polymers. acs.orgaau.edu.et The oxidation of the thiophene ring generates a radical cation, which can then couple with another radical cation or a neutral molecule, leading to oligomerization or polymerization. tandfonline.comresearchgate.net The oxidation potential of this compound would be influenced by its electron-donating (methyl) and electron-withdrawing (ester) substituents. The electrochemical behavior can be studied using techniques like cyclic voltammetry. aau.edu.et
Intermolecular and Intramolecular Cyclization Reactions of this compound
The structure of this compound is a valuable scaffold for synthesizing fused heterocyclic systems through cyclization reactions.
Intramolecular Cyclization: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures. wikipedia.orgnumberanalytics.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org To utilize this, the acetic acid moiety of the title compound would need to be converted to a 2-(thiophen-2-yl)ethylamine derivative. Subsequent reaction with an aldehyde would lead to the formation of a thieno-fused piperidine (B6355638) ring system. acs.orgresearchgate.netnih.gov
Another potential intramolecular cyclization is a Friedel-Crafts type reaction. If the side chain were extended, for example, by converting the ester to an acid chloride and reacting it with a suitable nucleophile to create a longer chain ending in an aromatic ring, subsequent acid-catalyzed cyclization could form a new ring fused to the thiophene.
Intermolecular Cyclization: The title compound can also participate in intermolecular cyclization reactions. For example, the Paal-Knorr synthesis allows for the formation of pyrroles or furans from 1,4-dicarbonyl compounds. pharmaguideline.com Derivatives of this compound, if converted to appropriate dicarbonyl precursors, could be used to synthesize more complex heterocyclic structures.
Synthesis and Reactivity of Derivatives and Analogues of Methyl 2 5 Methylthiophen 2 Yl Acetate
Modification of the Ester Group in Methyl 2-(5-methylthiophen-2-yl)acetate
The ester group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, amides, and alcohols. These transformations provide access to a wide range of derivatives with potentially altered physicochemical properties and biological activities.
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(5-methylthiophen-2-yl)acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treating the ester with an aqueous solution of a strong base like sodium hydroxide in an alcoholic solvent, followed by acidification chemicalbook.com. The resulting carboxylic acid is a versatile intermediate for further synthetic elaborations.
Transesterification: While specific examples for this compound are not prevalent in the literature, transesterification of similar esters is a standard procedure. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to yield a new ester. This method is valuable for modulating properties such as solubility and volatility.
Amidation: The conversion of the ester to an amide can be achieved by direct aminolysis, often requiring high temperatures and pressures. A more common and milder approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine. The carboxylic acid is typically activated with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate amide bond formation. A variety of heterocyclic amides have been synthesized from 2-thiopheneacetic acid using this methodology researchgate.net.
Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-(5-methylthiophen-2-yl)ethanol. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. Alternatively, sodium borohydride can be employed, often in the presence of a phase-transfer catalyst google.com. The resulting alcohol can serve as a precursor for the synthesis of other derivatives, such as ethers and aldehydes.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH(aq), Ethanol (B145695), rt | 2-(5-methylthiophen-2-yl)acetic acid |
| Amidation | 1. NaOH(aq), EtOH 2. Amine, DCC, CH2Cl2 | N-substituted-2-(5-methylthiophen-2-yl)acetamide |
| Reduction | LiAlH4, THF, 0 °C to rt | 2-(5-methylthiophen-2-yl)ethanol |
Functionalization of the Thiophene (B33073) Ring System of this compound
The thiophene ring in this compound is susceptible to electrophilic substitution reactions, primarily at the 3- and 4-positions. The directing effects of the methyl and acetoxy groups influence the regioselectivity of these reactions.
Halogenation: Bromination is a common method for functionalizing the thiophene ring. The reaction of 2-methylthiophene with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can lead to bromination of the methyl group under radical initiation conditions or the thiophene ring under electrophilic conditions. The use of a strong acid can enhance the electrophilicity of the bromine, favoring ring substitution researchgate.net. Direct bromination of thiophene derivatives with elemental bromine in acetic acid is also an effective method smolecule.comgoogle.com. For instance, bromination of 3-methylthiophene-2-carboxylic acid derivatives has been explored as a route to halogenated building blocks beilstein-journals.org.
Nitration and Sulfonation: While not specifically detailed for this compound, nitration and sulfonation are classic electrophilic aromatic substitution reactions that can be applied to thiophene rings. These reactions introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, which can serve as handles for further synthetic transformations.
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or stannic chloride, and employs an acyl chloride or anhydride (B1165640) as the acylating agent google.comnih.govscispace.com. The position of acylation on the 2-(5-methylthiophen-2-yl)acetate ring would be influenced by the existing substituents.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the thiophene ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction allows for the coupling of the halogenated thiophene derivative with a wide range of boronic acids or esters, leading to the synthesis of more complex aryl- or heteroaryl-substituted thiophenes nih.govresearchgate.netrsc.orgmdpi.comnih.gov. For example, 2-(4-bromothiophen-2-yl)acetic acid has been successfully used in Suzuki-Miyaura reactions to synthesize a variety of derivatives nih.gov.
| Reaction | Typical Reagents | Position of Functionalization | Product Type |
|---|---|---|---|
| Bromination | NBS or Br2 in Acetic Acid | 3- and/or 4-position | Bromo-substituted derivative |
| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl3) | 3- and/or 4-position | Acyl-substituted derivative |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | Position of halogen | Aryl-substituted derivative |
Synthesis of Bioisosteric Analogues of this compound
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the case of this compound, the thiophene ring can be replaced by other five-membered heterocycles such as furan, pyrrole, or thiazole.
Furan Analogues: The furan analogue, methyl 2-(5-methylfuran-2-yl)acetate, can be synthesized from 2-methylfuran. A common route involves the Friedel-Crafts acylation of 2-methylfuran with acetic anhydride to yield 5-methyl-2-acetylfuran, which can then be further elaborated to the desired acetic acid derivative nih.gov. The corresponding 2-(5-methylfuran-2-yl)acetic acid is also commercially available chemicalbook.comresearchgate.netbiosynth.combldpharm.com.
Pyrrole Analogues: The synthesis of the corresponding pyrrole analogue, methyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)acetate, can be envisioned through several routes. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for constructing pyrrole rings mdpi.com. For instance, 2,5-hexanedione can react with an amino acid ester to form the pyrrole ring with the desired acetic acid side chain. A process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol has been reported, which could be adapted for the synthesis of the acetic acid analogue rsc.org.
Thiazole Analogues: The synthesis of thiazole bioisosteres can be achieved through various methods, most notably the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the synthesis of a thiazole analogue of this compound, a suitable starting material would be a derivative of (2,4-dimethyl-thiazol-5-yl)-acetic acid researchgate.net.
| Heterocycle | Analogue Name | Key Synthetic Strategy |
|---|---|---|
| Furan | Methyl 2-(5-methylfuran-2-yl)acetate | Friedel-Crafts acylation of 2-methylfuran followed by further transformations. |
| Pyrrole | Methyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)acetate | Paal-Knorr synthesis from a 1,4-dicarbonyl and an amino acid ester. |
| Thiazole | Methyl 2-(2,4-dimethylthiazol-5-yl)acetate | Hantzsch thiazole synthesis. |
Polymerization and Oligomerization Studies of Thiophene-Containing Derivatives from this compound
Thiophene-containing polymers are of significant interest due to their conductive and semiconductive properties. Derivatives of this compound can serve as monomers for the synthesis of functionalized polythiophenes. The acetic acid or ester group can be used to tune the solubility and processing characteristics of the resulting polymers.
Oxidative Polymerization: Chemical or electrochemical oxidative polymerization is a common method for synthesizing polythiophenes. In this process, the thiophene monomers are oxidized to form radical cations, which then couple to form the polymer chain. Ferric chloride (FeCl3) is a frequently used chemical oxidant for this purpose nih.gov. The polymerization of thiophene-3-acetic acid has been achieved through electrochemical oxidation to form a conducting polymeric film nih.gov. Similarly, water-soluble polythiophene carboxylic acids have been synthesized via oxidative polymerization nih.gov.
Metal-Catalyzed Cross-Coupling Polymerization: More controlled polymerization methods, such as Kumada catalyst-transfer polycondensation (KCTP) and Suzuki-Miyaura polycondensation, can be employed to synthesize regioregular polythiophenes with well-defined structures and properties. These methods typically involve the polymerization of dihalogenated thiophene monomers.
The presence of the acetic acid or ester functionality on the thiophene monomer can influence the polymerization process and the properties of the final polymer. For instance, the carboxylic acid group can enhance the solubility of the polymer in aqueous or polar solvents, which is advantageous for certain applications.
| Polymerization Method | Monomer Type | Key Features |
|---|---|---|
| Chemical Oxidative Polymerization | 2-(5-methylthiophen-2-yl)acetic acid | Use of oxidants like FeCl3; leads to functionalized polythiophenes. |
| Electrochemical Polymerization | 2-(5-methylthiophen-2-yl)acetic acid | Formation of a conducting polymer film on an electrode surface. |
| Metal-Catalyzed Cross-Coupling | Dihalo-2-(5-methylthiophen-2-yl)acetic acid derivatives | Controlled synthesis of regioregular polymers with defined structures. |
Exploration of Supramolecular Interactions with this compound Derivatives
The derivatives of this compound, particularly the carboxylic acid, are well-suited for participating in supramolecular chemistry. The presence of the thiophene ring allows for π-π stacking interactions, while the carboxylic acid group is an excellent hydrogen bond donor and acceptor.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate functionality of 2-(5-methylthiophen-2-yl)acetic acid can coordinate to metal ions to form coordination polymers and MOFs. The geometry of the thiophene-2-acetate ligand, along with the coordination preferences of the metal ion, dictates the dimensionality and topology of the resulting supramolecular architecture nih.gov. The thiophene ring itself can also engage in weaker interactions with metal centers. Studies on cobalt(II) and copper(II) complexes with thiophene-2-carboxylate have revealed intricate supramolecular structures stabilized by hydrogen bonding and π-π stacking nih.govresearchgate.net.
Self-Assembly and Crystal Engineering: The interplay of hydrogen bonding from the carboxylic acid and π-π stacking from the thiophene ring can direct the self-assembly of these molecules into well-defined supramolecular structures in the solid state. The position of substituents on the thiophene ring can significantly influence the packing arrangement of the molecules nih.gov. By understanding and controlling these non-covalent interactions, it is possible to engineer crystalline materials with desired properties.
Host-Guest Chemistry: The thiophene ring can act as a guest in various host molecules, such as cyclodextrins or calixarenes. The formation of inclusion complexes can alter the physicochemical properties of the thiophene derivative, such as its solubility and stability.
| Type of Supramolecular Interaction | Interacting Moiety | Resulting Structure/Application |
|---|---|---|
| Coordination Bonding | Carboxylate group with metal ions | Coordination polymers, Metal-Organic Frameworks (MOFs) |
| Hydrogen Bonding | Carboxylic acid group | Self-assembled structures, crystal engineering |
| π-π Stacking | Thiophene ring | Stabilization of supramolecular assemblies |
| Host-Guest Interactions | Thiophene ring as guest | Inclusion complexes with modified properties |
Applications of Methyl 2 5 Methylthiophen 2 Yl Acetate in Advanced Organic Synthesis
Methyl 2-(5-methylthiophen-2-yl)acetate as a Precursor for Heterocyclic Scaffolds
The synthesis of fused heterocyclic systems containing a thiophene (B33073) ring is a significant area of research in medicinal chemistry. Thienopyridines, for example, are a class of heterocyclic scaffolds found in various kinase inhibitors and other bioactive molecules. nih.gov General synthetic strategies for thienopyridine cores, such as the Pictet-Spengler reaction, typically involve the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govwikipedia.org
While this compound possesses the core thiophene structure, its direct conversion into key precursors for the synthesis of complex heterocyclic scaffolds like thieno[3,2-c]pyridines is not explicitly detailed in published research. Synthetic routes for these scaffolds often employ different thiophene derivatives as starting points. nih.govnih.gov The potential transformation of this compound into a suitable amine or carbonyl derivative for these cyclization reactions remains an area for further exploration.
Role of this compound in Natural Product Synthesis
Natural product synthesis is a driving force for the development of new synthetic methodologies. While thiophene-containing natural products are known, and thiophene derivatives are utilized in the synthesis of natural product analogs, there are no specific examples in the available literature that cite the use of this compound as a starting material or intermediate in the total synthesis of a natural product. The exploration of its potential in this field is an open area of research.
Development of Novel Synthetic Reagents Derived from this compound
The functional groups present in this compound, namely the ester and the thiophene ring, offer possibilities for its derivatization into novel synthetic reagents. However, a review of the current scientific literature does not reveal any instances of this compound being developed into a new class of reagents for organic synthesis. The development of such reagents from readily available starting materials is an ongoing endeavor in synthetic chemistry, but to date, this specific compound has not been a documented subject of such efforts.
Lack of Publicly Available Research on the Catalytic Role of this compound
Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the catalytic applications of the chemical compound "this compound" as a ligand precursor, in organocatalysis, or in heterogeneous catalytic systems. Furthermore, no mechanistic studies detailing its involvement in catalytic cycles have been identified.
The inquiry into the catalytic functions of this compound encompassed targeted searches for its role in several key areas of catalysis. However, these searches did not yield any published research, academic papers, or patents that would provide the basis for a detailed article on this specific subject.
The requested outline for the article is as follows:
Role of Methyl 2 5 Methylthiophen 2 Yl Acetate in Catalysis
Mechanistic Insights into Catalytic Cycles Involving Methyl 2-(5-methylthiophen-2-yl)acetate
While the individual components of the molecule—a thiophene (B33073) ring, a methyl group, and an acetate (B1210297) group—are common motifs in compounds used in catalysis, the specific combination in this compound does not appear to have been explored or documented in a catalytic context within publicly accessible scientific records.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" as per the requested structure and content inclusions. The absence of data prevents the creation of meaningful content for the specified sections and subsections.
It is important to note that this does not definitively mean that the compound has no catalytic activity, but rather that such properties have not been the subject of published research. New scientific discoveries are constantly being made, and the catalytic potential of this compound could be a subject for future investigation.
Potential Applications of Methyl 2 5 Methylthiophen 2 Yl Acetate in Functional Materials Science
Integration of Methyl 2-(5-methylthiophen-2-yl)acetate into Organic Electronic Materials
Organic electronic materials are at the forefront of next-generation technologies, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors employed. Thiophene-based materials are widely utilized in this domain due to their excellent charge transport properties and chemical stability.
The incorporation of this compound into organic electronic materials can be envisioned in several ways. The thiophene (B33073) ring itself is an electron-rich aromatic system, which is a fundamental requirement for efficient charge transport in p-type organic semiconductors. The methyl group at the 5-position of the thiophene ring can further enhance the performance of these materials. It is known that alkyl substituents on thiophene rings can improve the solubility of the resulting polymers, which is a crucial factor for solution-based processing of large-area electronic devices. beilstein-journals.orgnih.gov Furthermore, the methyl group can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. Studies on methyl-substituted oligothiophenes have shown that while such substituents have a minor effect on the band gap of the corresponding polymers, they do impact the electronic structure of the monomeric and dimeric units. beilstein-journals.orgnih.gov
The methyl acetate (B1210297) group at the 2-position introduces another level of functionality. This group can influence the electronic properties of the thiophene ring and can also serve as a handle for further chemical modifications. For instance, the ester functionality could be used to attach the molecule to other building blocks or to a polymer backbone, allowing for the creation of more complex and tailored molecular architectures.
Below is an interactive data table illustrating the potential impact of the functional groups in this compound on the properties of organic electronic materials, based on findings for similar compounds.
| Functional Group | Potential Impact on Material Properties | Rationale |
| Thiophene Ring | Provides the core semiconducting properties. | The π-conjugated system of the thiophene ring facilitates charge transport. |
| Methyl Group | Enhances solubility and influences molecular packing. | Alkyl chains are known to improve processability and can affect the intermolecular interactions that govern charge mobility. beilstein-journals.org |
| Methyl Acetate Group | Modifies electronic properties and allows for further functionalization. | The ester group can alter the electron density of the thiophene ring and can be used as a reactive site for creating more complex structures. |
Application in Polymer Chemistry for Advanced Functional Polymers
The synthesis of advanced functional polymers with tailored properties is a cornerstone of modern materials science. This compound can serve as a valuable monomer or a functional building block in the creation of such polymers. The polymerization of thiophene derivatives is a well-established field, often leading to conjugated polymers with interesting electronic and optical properties.
One potential route for the application of this compound in polymer chemistry is through the polymerization of the thiophene ring itself. This can be achieved via various methods, including oxidative chemical polymerization or electropolymerization, to yield a polythiophene derivative with pendant methyl and methyl acetate groups. The resulting polymer would be expected to exhibit the characteristic conductivity of polythiophenes, while the side groups would modulate its physical and chemical properties. For instance, the methyl acetate groups could impart a degree of polarity to the polymer, potentially improving its interaction with polar solvents or substrates.
Alternatively, the methyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerization reactions to form polyesters or polyamides. This approach would lead to polymers where the thiophene unit is incorporated into the polymer backbone, separated by other functional groups. Such polymers could exhibit a combination of the properties of both the thiophene units and the other components of the polymer chain, leading to materials with unique thermal, mechanical, and electronic characteristics. For example, the incorporation of thiophene units into polyester (B1180765) chains has been shown to result in materials with interesting thermal and mechanical properties. mdpi.comresearchgate.net
The table below summarizes the potential roles of this compound in the synthesis of advanced functional polymers.
| Polymerization Strategy | Resulting Polymer Type | Potential Properties and Applications |
| Polymerization of the thiophene ring | Polythiophene with pendant functional groups | Conductive polymer with tunable solubility and processability. Potential use in antistatic coatings, conductive inks, and organic electrodes. |
| Condensation polymerization via the acetate group | Polyesters or polyamides with thiophene units in the backbone | Polymers with tailored thermal and mechanical properties, potentially with some degree of conductivity or photoactivity. Applications could include high-performance plastics or functional fibers. mdpi.comresearchgate.net |
Role in the Development of Photoactive and Optoelectronic Materials
Photoactive and optoelectronic materials are materials that can interact with light, either by absorbing it to generate an electrical signal (as in photodetectors and solar cells) or by emitting light in response to an electrical signal (as in OLEDs). Thiophene-based materials are widely used in these applications due to their strong absorption in the visible spectrum and their ability to efficiently transport charge carriers.
This compound possesses the key structural features that make it a promising candidate for the development of such materials. The extended π-conjugation of the thiophene ring is responsible for its ability to absorb light. The nature and position of the substituents on the thiophene ring can be used to tune the absorption and emission properties of the molecule. The methyl group, being an electron-donating group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the color of the absorbed and emitted light.
The methyl acetate group can also play a role in tuning the optoelectronic properties. Furthermore, this group can be used to anchor the molecule to the surface of a semiconductor, such as titanium dioxide in dye-sensitized solar cells (DSSCs), or to incorporate it into a larger photoactive polymer system. The development of thiophene-based dyes for DSSCs is an active area of research, and the functional groups present in this compound make it an interesting building block for the design of new sensitizers. unam.edu.na
The potential contributions of the different functional groups in this compound to the properties of photoactive and optoelectronic materials are outlined in the following table.
| Functional Group | Potential Role in Photoactive/Optoelectronic Materials |
| Thiophene Ring | Acts as the primary chromophore, absorbing light in the visible region. |
| Methyl Group | Modulates the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths. |
| Methyl Acetate Group | Can act as an anchoring group to attach the molecule to semiconductor surfaces or as a point of attachment for creating larger photoactive systems. |
Utilization in Sensing Technologies and Chemo-sensors
Chemo-sensors are devices that can detect the presence of specific chemical species, often with high sensitivity and selectivity. The development of new chemo-sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. Thiophene derivatives have been extensively investigated as active materials in chemo-sensors due to their rich electronic and photophysical properties, which can be modulated by the binding of an analyte. mdpi.comresearchgate.net
This compound has the potential to be utilized in sensing technologies in several ways. The thiophene ring can act as a signaling unit, where its fluorescence or absorption properties change upon interaction with a target analyte. The methyl acetate group can serve as a recognition site for specific analytes. For example, the carbonyl oxygen of the ester group could potentially coordinate with metal ions, leading to a change in the electronic properties of the thiophene ring and a detectable optical or electronic signal. Thiophene-based sensors have been developed for the detection of various metal ions, and the presence of a coordinating group like the methyl acetate could enhance the selectivity of the sensor. mdpi.comacs.org
Furthermore, polymers derived from this compound could be used to create sensing films. The porous nature of some polymer films can allow for the diffusion of analytes and their interaction with the functional groups on the polymer chain. The change in the conductivity or optical properties of the polymer film upon exposure to the analyte can then be measured.
The potential roles of the functional groups of this compound in sensing applications are summarized in the table below.
| Functional Group | Potential Role in Sensing Technologies |
| Thiophene Ring | Acts as a fluorescent or colorimetric signaling unit. |
| Methyl Group | Can influence the sensitivity and selectivity of the sensor by modifying the electronic environment of the thiophene ring. |
| Methyl Acetate Group | Can act as a binding site for specific analytes, such as metal ions, through coordination. mdpi.com |
Future Research Directions and Perspectives on Methyl 2 5 Methylthiophen 2 Yl Acetate Chemistry
Unexplored Synthetic Routes and Methodologies for Methyl 2-(5-methylthiophen-2-yl)acetate
While classical methods for thiophene (B33073) synthesis are well-established, future research should pivot towards more efficient, selective, and sustainable methodologies for preparing this compound. derpharmachemica.com Modern catalytic systems and process technologies offer significant potential to overcome the limitations of traditional approaches.
Key areas for future investigation include:
Direct C-H Functionalization: Transition-metal catalyzed C-H activation represents a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds. organic-chemistry.org Future studies could focus on the direct coupling of a 5-methylthiophene precursor with a suitable acetate-containing fragment. Palladium catalysis, in particular, has shown great promise for the direct arylation of thiophenes. organic-chemistry.org Exploring C-H alumination could also provide novel pathways to functionalized thiophenes. acs.orgresearchgate.net
Catalytic Cyclization Reactions: The development of novel cyclization strategies starting from readily available acyclic precursors is a promising avenue. Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur atom can provide a regioselective and atom-economical route to substituted thiophenes. mdpi.com Research into palladium- or copper-catalyzed cyclizations could yield efficient, one-step syntheses of the target molecule's core structure.
Biocatalysis: The use of enzymes for the synthesis of fine chemicals is a cornerstone of green chemistry. Future research could explore the potential of engineered enzymes (e.g., variants of P450 monooxygenases or novel thioesterases) to catalyze the formation or modification of the thiophene ring system from bio-based precursors, offering a highly selective and environmentally benign synthetic route.
Continuous Flow Synthesis: Migrating the synthesis of this compound to continuous flow reactors could offer substantial advantages in terms of safety, scalability, and process control. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, potentially improving yields and minimizing the formation of byproducts. nih.gov
Table 1: Comparison of Potential Unexplored Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps, access to novel derivatives. | Achieving high regioselectivity on the thiophene ring, catalyst cost and stability. |
| Catalytic Cyclization | Regiospecific construction of the thiophene ring, use of simple precursors. mdpi.com | Catalyst development, substrate scope, and reaction conditions optimization. |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, substrate compatibility, process scale-up. |
| Continuous Flow Synthesis | Enhanced safety and control, improved scalability and reproducibility, potential for automation. researchgate.netnih.gov | Reactor design, optimization of flow parameters, handling of solids/precipitates. |
Novel Reactivity and Transformative Potential of this compound
The inherent reactivity of the thiophene nucleus and the attached functional groups in this compound provide fertile ground for exploring novel chemical transformations. Future research should aim to unlock the full synthetic potential of this molecule beyond its current applications.
Selective Ring Functionalization: The thiophene ring has two unsubstituted C-H bonds at the C3 and C4 positions. Developing methodologies for the selective functionalization of these positions is a significant challenge but would open access to a vast chemical space of tri- and tetra-substituted thiophene derivatives. This could involve directed metalation-substitution sequences or regioselective C-H activation strategies.
Reactivity of the Methyl Group: The 5-methyl group is a potential handle for further derivatization. Research into selective oxidation, halogenation, or metalation of this group could provide access to derivatives such as aldehydes, carboxylic acids, or benzyl-type halides, which are valuable synthons for more complex molecules. Theoretical studies suggest that alkylation of the thiophene ring can lower the barrier for certain addition reactions. researchgate.net
Transformations of the Acetate (B1210297) Moiety: The ester group is a versatile functional handle. Future work could explore its conversion into a wide range of other functionalities, including amides (via aminolysis), alternative esters (via transesterification), or its reduction to the corresponding alcohol. These transformations would yield a library of derivatives with potentially new physical and biological properties.
Polymerization Potential: Thiophene and its derivatives are fundamental building blocks for conducting polymers and organic electronic materials. juniperpublishers.comresearchgate.net this compound could be investigated as a monomer. Future research could explore its polymerization through oxidative or metal-catalyzed cross-coupling reactions to generate novel polythiophenes with tailored electronic and optical properties conferred by the methyl and acetate substituents.
Emerging Applications in Interdisciplinary Fields of this compound Chemistry
The unique electronic properties and chemical versatility of the thiophene scaffold position this compound as a valuable building block for applications beyond traditional organic synthesis. numberanalytics.com Future research should focus on leveraging its structure for the development of advanced materials and bioactive compounds.
Organic Electronics: Fused-thiophene systems are prominent in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to their excellent charge transport properties and stability. mdpi.comunibo.it Derivatives of this compound could be designed and synthesized to act as precursors for novel π-conjugated small molecules or polymers for use in organic electronic devices. juniperpublishers.com The ester and methyl groups allow for fine-tuning of solubility, morphology, and electronic energy levels.
Medicinal Chemistry: The thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs. nih.gov It often serves as a bioisostere for a phenyl ring, improving metabolic stability or target affinity. Future research could utilize this compound as a starting material or fragment for the synthesis of new chemical entities targeting a range of diseases. Computational studies have shown that thiophene metabolism can lead to reactive intermediates, a factor that must be considered in drug design. nih.gov
Agrochemicals: Thiophene derivatives have also found applications in the agrochemical industry. The structural features of this compound could be incorporated into new fungicides, herbicides, or insecticides. Systematic derivatization and biological screening could uncover novel compounds with potent and selective activity.
Table 2: Potential Interdisciplinary Applications and Research Focus
| Field | Potential Role of the Compound | Key Research Focus |
|---|---|---|
| Organic Electronics | Building block for semiconductors in OPVs, OFETs, and OLEDs. juniperpublishers.commdpi.com | Synthesis of extended π-conjugated systems; tuning of HOMO/LUMO levels; study of charge mobility and device performance. |
| Medicinal Chemistry | Scaffold or fragment for novel therapeutic agents (e.g., anticancer, anti-inflammatory). nih.gov | Design and synthesis of derivative libraries; in vitro and in vivo biological evaluation; structure-activity relationship (SAR) studies. |
| Agrochemicals | Precursor for new classes of pesticides or herbicides. | Screening for biological activity against agricultural pests and weeds; optimization of potency and selectivity. |
| Supramolecular Chemistry | Component for macrocycles and host-guest systems. numberanalytics.com | Design of thiophene-containing receptors; study of molecular recognition and self-assembly properties. |
Theoretical Predictions Guiding Experimental Research on this compound
Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. The application of theoretical methods to this compound can offer profound insights into its chemical behavior.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations. acs.orgrsc.org This can predict the most likely sites of electrophilic or nucleophilic attack on the thiophene ring and forecast the regioselectivity of C-H functionalization reactions, saving significant experimental effort. researchgate.netresearchgate.net
Modeling Electronic and Optical Properties: For materials science applications, theoretical calculations are invaluable for predicting the electronic structure, including HOMO/LUMO energy levels, band gaps, and absorption spectra of polymers or oligomers derived from this compound. nih.gov These predictions can guide the design of new materials with desired optoelectronic properties for devices like solar cells and LEDs.
Investigating Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as those involved in catalytic C-H activation or cyclization reactions. chemrxiv.org Understanding the mechanism provides a rational basis for optimizing reaction conditions, improving catalyst design, and expanding the substrate scope.
Exploring Non-covalent Interactions: Theoretical methods can shed light on the role of subtle non-covalent interactions, such as O···S interactions, which can influence the conformation and reactivity of thiophene-containing molecules, particularly in biological contexts. rsc.org
Sustainable Chemistry Initiatives for this compound Research
Integrating the principles of green chemistry into the research and production of this compound is essential for minimizing its environmental footprint. Future research should prioritize sustainability from the synthesis stage through to the final application.
Bio-based Feedstocks: A significant advancement would be the development of synthetic routes that utilize renewable, bio-based starting materials. For instance, levulinic acid, a platform chemical derived from cellulose, can be used to produce 5-methylthiophene-2-thiol, which could serve as a precursor. royalsocietypublishing.orgresearchgate.net Recent work has also demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. nih.govcitedrive.comresearchgate.net
Life Cycle Assessment (LCA): Conducting a comprehensive LCA for the synthesis and application of this compound and its derivatives is crucial. LCA provides a quantitative assessment of the environmental impacts associated with a product's entire life cycle, from raw material extraction to disposal, helping to identify hotspots for improvement. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
